Ethyl 3-(Boc-amino)-2,2-difluoropropanoate
Overview
Description
Ethyl 3-(Boc-amino)-2,2-difluoropropanoate is a chemical compound characterized by its unique structure, which includes an ethyl group, a difluoropropanoate moiety, and a Boc-protected amino group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,2-difluoropropionic acid or its derivatives.
Protection of Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate.
Esterification: The protected amino acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods:
Batch Process: Large-scale production often employs a batch process where the reaction conditions are carefully controlled to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove impurities.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the difluoropropanoate group to a difluoropropylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts are employed.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Oxidation: Difluoropropionic acid derivatives.
Reduction: Difluoropropylamine derivatives.
Substitution: Various ester or amide derivatives.
Mechanism of Action
Target of Action
Ethyl 3-(Boc-amino)-2,2-difluoropropanoate is primarily used as a protecting group for amines in organic synthesis . The primary target of this compound is the amino group in other molecules . Amino groups are quite good nucleophiles and strong bases, and therefore, sometimes, they need to be protected to allow for transformations of other functional groups .
Mode of Action
The mode of action of this compound involves the conversion of an amino group into a carbamate . This is achieved by the addition of the Boc group to the amine . The precursor is Di-tert-butyl decarbonate which is a great electrophile for a nucleophilic addition of the amine . The first part is a typical nucleophilic addition-elimination, forming a tetrahedral intermediate . In the elimination step, a carbonate ion is expelled .
Biochemical Pathways
The biochemical pathway affected by this compound is the synthesis of peptides . The Boc group is the most used protection of amino groups for example in the synthesis of peptides . The addition of the Boc group allows for the transformation of other functional groups in the peptide chain without affecting the amino group .
Pharmacokinetics
The boc group can be readily removed under acidic conditions , which suggests that it may be rapidly metabolized in the body.
Result of Action
The result of the action of this compound is the protection of the amino group in a molecule, allowing for the transformation of other functional groups without affecting the amino group . This is particularly useful in the synthesis of peptides .
Action Environment
The action of this compound is influenced by the pH of the environment. The Boc group can be removed under acidic conditions . Therefore, the efficacy and stability of this compound can be influenced by the acidity of the environment. In addition, the reaction conditions, such as temperature and solvent, can also affect the efficiency of the Boc protection and deprotection processes .
Scientific Research Applications
Chemistry: Ethyl 3-(Boc-amino)-2,2-difluoropropanoate is used as a building block in organic synthesis, particularly in the preparation of complex molecules. Biology: The compound can be used to study biological systems, especially in the context of enzyme inhibition or as a probe in biochemical assays. Medicine: Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
Ethyl 3-(Boc-amino)propionate: Similar structure but lacks the difluoropropanoate group.
Ethyl 3-(Boc-amino)butanoate: Similar Boc-protected amino group but with a longer carbon chain.
Ethyl 3-(Boc-amino)benzoate: Contains a benzene ring instead of a difluoropropanoate group.
Uniqueness: Ethyl 3-(Boc-amino)-2,2-difluoropropanoate is unique due to the presence of the difluoropropanoate group, which imparts distinct chemical properties and reactivity compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
ethyl 2,2-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO4/c1-5-16-7(14)10(11,12)6-13-8(15)17-9(2,3)4/h5-6H2,1-4H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYQQVOPAOGCYKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CNC(=O)OC(C)(C)C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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